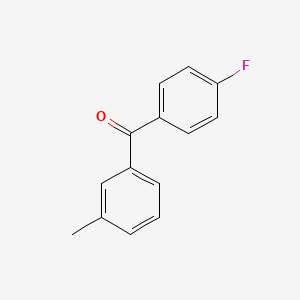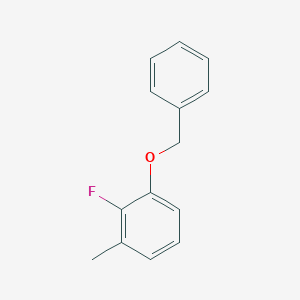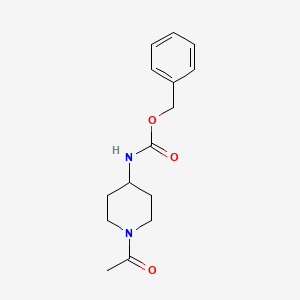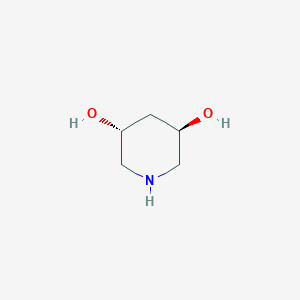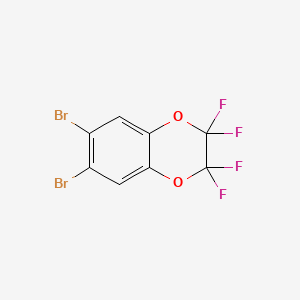
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin, 98% (hereafter referred to as 6,7-Dibromo-TBD) is an organic compound with a unique structure and properties. It is a halogenated compound, containing two bromine atoms, and four fluorine atoms. 6,7-Dibromo-TBD is used in a wide range of scientific research applications, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-TBD has a variety of scientific research applications. It has been used in the study of the structure and function of enzymes, as well as in the study of drug-receptor interactions. It has also been used in the study of gene expression and regulation, as well as in the study of the structure and function of proteins. Additionally, 6,7-Dibromo-TBD has been used in the study of the structure and function of cell membranes, as well as in the study of the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-TBD is not completely understood. However, it is believed that 6,7-Dibromo-TBD binds to certain proteins and enzymes, and modulates their activity. It is also believed that 6,7-Dibromo-TBD can interact with certain receptors, and modulate their activity.
Biochemical and Physiological Effects
6,7-Dibromo-TBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-Dibromo-TBD in lab experiments include its ability to interact with certain proteins and enzymes, and its ability to modulate the activity of certain receptors. Additionally, 6,7-Dibromo-TBD is relatively stable and non-toxic, making it a suitable choice for laboratory experiments. The main limitation of using 6,7-Dibromo-TBD in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The future directions for 6,7-Dibromo-TBD include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and its use as a drug delivery system could be beneficial. Finally, further research into its potential use as a diagnostic tool could be beneficial.
Synthesemethoden
6,7-Dibromo-TBD can be synthesized from a variety of starting materials, including 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin (TFBD), and bromine. The synthesis of 6,7-Dibromo-TBD from TFBD and bromine is a two-step process. First, the TFBD is treated with a brominating agent, such as N-bromosuccinimide (NBS). This reaction results in the formation of 6,7-dibromo-TFBD. Second, the 6,7-dibromo-TFBD is treated with a reducing agent, such as sodium borohydride (NaBH4). This reaction results in the formation of 6,7-Dibromo-TBD.
Eigenschaften
IUPAC Name |
6,7-dibromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F4O2/c9-3-1-5-6(2-4(3)10)16-8(13,14)7(11,12)15-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDABCIDYOMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



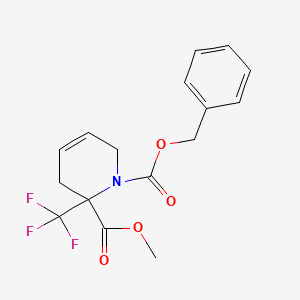
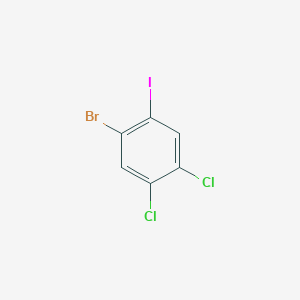
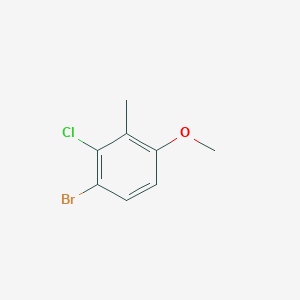
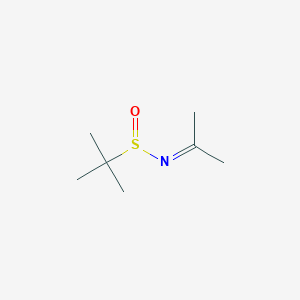
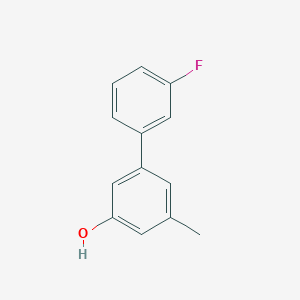
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

